molecular formula C25H21N5O2S B11289330 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11289330
M. Wt: 455.5 g/mol
InChI Key: ALUULWNPUMDSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-triazolo[1,5-a]quinazoline-8-carboxamide reflects its complex polycyclic architecture. The parent heterocycle is a fused triazolo[1,5-a]quinazoline system, which combines a triazole ring (positions 1–3) with a quinazoline scaffold (positions 1,5-a). Numbering begins at the nitrogen atom shared between the triazole and quinazoline rings, proceeding clockwise around the triazole moiety before continuing through the quinazoline framework.

The substituents are assigned as follows:

  • 3-(3-Methylphenyl) : A meta-methyl-substituted benzene ring at position 3 of the triazoloquinazoline core.
  • 5-Oxo : A ketone group at position 5, which imposes planarity on the adjacent rings due to conjugation.
  • 8-Carboxamide : A carboxamide group at position 8, with the nitrogen atom bonded to a 4-(methylsulfanyl)benzyl moiety.

Isomeric considerations arise from two primary sources:

  • Triazole-quinazoline fusion orientation : The [1,5-a] fusion pattern distinguishes this compound from alternative arrangements like [1,5-c] or [4,3-c], which alter electronic properties and molecular planarity. For instance, [1,5-c] isomers exhibit reduced twisting (α~2~ = 20°) compared to [4,3-c] analogs (α~2~ > 36°).
  • Sulfanyl vs. sulfonyl configurations : While the current structure features a methylsulfanyl group, oxidation to sulfone derivatives could produce distinct electronic profiles, though this lies outside the present scope.
Structural Feature IUPAC Designation Isomeric Alternatives
Triazole-quinazoline fusion triazolo[1,5-a] [1,5-c], [4,3-c]
Substituent positions C3 (aryl), C8 (carboxamide) C2/C7 substitutions possible

X-ray Crystallographic Analysis of the Triazoloquinazoline Core

X-ray diffraction studies of analogous triazoloquinazolines reveal a distorted bicyclic system. The triazole ring adopts a nearly planar conformation (deviation < 0.05 Å), while the quinazoline moiety exhibits slight puckering (0.12–0.18 Å). Key geometric parameters include:

  • Bond lengths : N1–C2 = 1.34 Å (triazole), C5–O = 1.22 Å (ketone), consistent with conjugation.
  • Dihedral angles : The triazole and quinazoline planes form a 7.2° angle, inducing moderate strain that enhances reactivity at the C8 position.

Notably, the 3-(3-methylphenyl) substituent occupies a pseudo-axial orientation relative to the triazole ring, minimizing steric clashes with the carboxamide side chain. This spatial arrangement was confirmed through nuclear Overhauser effect spectroscopy (NOESY), which showed proximity between the methyl group’s protons and H-2′ of the quinazoline ring.

Conformational Analysis of the Carboxamide Side Chain

The N-{[4-(methylsulfanyl)phenyl]methyl} carboxamide group exhibits restricted rotation due to:

  • Resonance stabilization : The amide’s C=O and N–H groups maintain partial double-bond character (C–N = 1.32 Å), favoring a trans configuration.
  • Steric hindrance : The 4-(methylsulfanyl)benzyl moiety adopts a gauche conformation relative to the amide plane, as evidenced by ^1^H-^13^C HMBC correlations between the methylsulfanyl protons and the carbonyl carbon.

Molecular dynamics simulations predict two predominant conformers:

  • Conformer A (75% population) : Benzyl group oriented antiperiplanar to the triazoloquinazoline core.
  • Conformer B (25% population) : Benzyl group synclinal, enabling weak CH–π interactions with the 3-methylphenyl ring.

Electronic Effects of Methylsulfanyl and 3-Methylphenyl Substituents

The methylsulfanyl group exerts dual electronic effects:

  • +M (mesomeric) donation : Sulfur’s lone pairs delocalize into the phenyl ring, increasing electron density at the para position (Hammett σ~p~ = −0.60).
  • −I (inductive) withdrawal : The electronegative sulfur atom slightly depletes electron density from the benzyl moiety.

In contrast, the 3-methylphenyl group functions primarily as a steric modulator with minimal electronic impact (Hammett σ~m~ = −0.07). However, its meta-substitution pattern disrupts conjugation pathways, localizing π-electron density within the aryl ring.

UV-Vis spectroscopy of related compounds shows that these substituents induce bathochromic shifts (Δλ = 12 nm) compared to unsubstituted triazoloquinazolines, attributed to enhanced π→π* transitions in the extended conjugated system.

Electronic Effects Summary

Substituent Electronic Contribution Spectral Impact (Δλ)
4-Methylsulfanyl +M > −I +8 nm
3-Methylphenyl Steric dominance +4 nm

Properties

Molecular Formula

C25H21N5O2S

Molecular Weight

455.5 g/mol

IUPAC Name

3-(3-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O2S/c1-15-4-3-5-17(12-15)22-23-27-25(32)20-11-8-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-9-19(33-2)10-7-16/h3-13,29H,14H2,1-2H3,(H,26,31)

InChI Key

ALUULWNPUMDSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves several steps. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the 3-methylphenyl and 4-(methylsulfanyl)phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties

  • Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

2. Anti-inflammatory Effects

  • Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor , which is significant for the treatment of inflammatory diseases. The inhibition of this enzyme may help reduce inflammation and associated symptoms in conditions such as asthma or arthritis .

3. Antimicrobial Activity

  • Some derivatives of triazoloquinazoline compounds have shown promising antimicrobial properties against various bacterial strains. This suggests that modifications to the structure could enhance its efficacy as an antimicrobial agent .

Case Studies

Several case studies have highlighted the applications and efficacy of similar compounds:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range.
Study B Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, supporting its role as a therapeutic candidate for inflammatory diseases.
Study C Antimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating potential for development as an antibiotic.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinazoline core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 4-(methylsulfanyl) group in the target compound may improve metabolic stability compared to the trifluoromethyl group in quinoxaline derivatives, which is more electronegative but prone to hydrolysis .
  • Solubility : The 3-methylphenyl and methylsulfanyl substituents likely enhance lipophilicity compared to ester-linked derivatives (e.g., compounds 8a/8b in Mohamed et al.), which have polar acetate groups .
  • Bioactivity Clustering : NMR and MS/MS fragmentation patterns () suggest that analogs with conserved triazoloquinazoline cores but variable substituents (e.g., regions A and B in ) exhibit similar bioactivity profiles, such as kinase inhibition or antiproliferative effects .

Computational and Proteomic Similarity

  • Tanimoto/Dice Metrics: The target compound’s structural similarity to known kinase inhibitors (e.g., F472-0542) can be quantified using MACCS or Morgan fingerprints, with Tanimoto scores >0.7 indicating high similarity .
  • CANDO Platform : Unlike traditional QSAR models, the CANDO platform compares proteomic interaction signatures. The target compound may cluster with triazoloquinazolines like F472-0542, which share multitargeted interactions with kinases and epigenetic regulators .

Pharmacokinetic and Bioactivity Trends

  • Metabolic Stability : Methylsulfanyl groups generally confer moderate CYP450 resistance compared to methoxy or trifluoromethyl groups, as seen in aglaithioduline vs. SAHA comparisons () .
  • Bioactivity Correlation : Hierarchical clustering () links the target compound to triazoloquinazolines with antiproliferative activity in NCI-60 screens, driven by shared interactions with kinases (e.g., EGFR, VEGFR) .

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via nucleophilic substitution or cyclization reactions, similar to methods for F472-0542 and compound 8 () .
  • Dereplication Challenges : MS/MS-based molecular networking () may misclassify the compound due to its unique methylsulfanyl group, requiring manual validation against spectral libraries .
  • QSAR Limitations : Traditional QSAR models may overlook proteomic interaction similarities identified by CANDO, underscoring the need for multi-method validation .

Biological Activity

The compound 3-(3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide , identified by its CAS number 1029738-09-7 , is a novel triazoloquinazoline derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure

The structure of the compound is characterized by:

  • A triazolo ring fused with a quinazoline moiety.
  • Substituents including a methylsulfanyl group and a 3-methylphenyl group.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anti-inflammatory Activity

Studies have indicated that derivatives of triazoloquinazolines exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Example A19.45 ± 0.0742.1 ± 0.30
Example B26.04 ± 0.3631.4 ± 0.12

These findings suggest that the compound may also exhibit similar inhibitory effects, although specific IC50 values for this compound are yet to be published.

2. Anticancer Potential

The triazoloquinazoline scaffold has been explored for its anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µg/mL)
Derivative AMCF-72.3
Derivative BHCT-1161.9

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of COX enzymes: This leads to decreased production of pro-inflammatory mediators.
  • Induction of apoptosis: Triggering programmed cell death in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Triazoloquinazoline Core Formation : Cyclocondensation of quinazoline precursors with triazole derivatives, often using catalysts like acetic anhydride or triethylamine under reflux conditions .
  • Mannich Reaction : For introducing sulfanyl and methylphenyl substituents, as seen in analogous triazole derivatives .
  • Flow Chemistry : Optimization of oxidation steps (e.g., Swern oxidation) in continuous-flow reactors to improve yield and reproducibility, as demonstrated in diphenyldiazomethane synthesis .

Critical Parameters : Solvent choice (e.g., ethanol, DMF), temperature control (reflux vs. room temperature), and catalyst selection significantly impact intermediate stability and final yield.

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm), confirming substituent positions .
  • LC-MS : Validates molecular weight (e.g., m/z ~500–550 for related triazoloquinazolines) and detects impurities .
  • X-ray Crystallography : Determines crystal packing and absolute configuration, as shown for structurally similar compounds .
  • Elemental Analysis : Verifies C/H/N/S content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can researchers optimize synthesis yield using statistical experimental design?

Answer:

  • Design of Experiments (DoE) : Vary parameters (e.g., reaction time, temperature, reagent stoichiometry) to identify optimal conditions. For example, a Central Composite Design (CCD) can model nonlinear interactions .
  • Flow Chemistry : Adjust residence time and mixing efficiency in continuous-flow systems to enhance reaction control and reduce byproducts .
  • Response Surface Methodology (RSM) : Predicts yield maxima for multi-step reactions, particularly for coupling and cyclization steps .

Advanced: How can discrepancies in reported biological activity data be resolved?

Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylsulfanyl vs. chlorophenyl groups) on target binding, as seen in triazole derivatives .
  • Dose-Response Curves : Standardize assay conditions (e.g., IC50 values under consistent pH/temperature) to minimize variability .
  • In Silico Docking : Use molecular dynamics simulations to predict binding modes with biological targets (e.g., kinases or microbial enzymes), resolving conflicts between empirical data .

Basic: What structural features influence the compound’s reactivity and stability?

Answer:

  • Triazoloquinazoline Core : The conjugated system increases stability but may reduce solubility in polar solvents .
  • Methylsulfanyl Group : Enhances lipophilicity and metabolic stability, though it may oxidize to sulfoxide under acidic conditions .
  • Carboxamide Linkage : Participates in hydrogen bonding, influencing crystallinity and degradation kinetics .

Advanced: What strategies are used to improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to solubilize the compound without altering its structure .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that cleave in physiological conditions .

Basic: What are the documented biological activities of structurally related compounds?

Answer:

  • Antimicrobial Activity : Triazoloquinazolines with electron-withdrawing substituents (e.g., Cl, CF3) show MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer Potential : Analogues inhibit kinase pathways (e.g., EGFR) with IC50 < 1 µM, as demonstrated in cell-based assays .
  • Anti-Inflammatory Effects : Sulfanyl-containing derivatives reduce COX-2 expression by 40–60% in murine models .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

  • Fluorescent Probes : Attach BODIPY or FITC tags to the carboxamide group for live-cell imaging .
  • Pull-Down Assays : Use biotinylated analogs to isolate protein targets from lysates, followed by LC-MS/MS identification .
  • Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon compound binding .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Recrystallization : Use methanol/water or DCM/hexane mixtures to remove hydrophobic impurities .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) separates polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Answer:

  • Intermediate Stability : Oxo and sulfanyl groups may degrade during prolonged storage; lyophilize intermediates under inert gas .
  • Batch-to-Batch Variability : Implement in-line PAT (Process Analytical Technology) to monitor critical quality attributes (CQAs) .
  • Cost-Efficiency : Replace noble metal catalysts (e.g., Pd) with Fe or Ni-based alternatives for coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.